molecular formula C7H4BrClF3N B13672358 2-Bromo-5-(chloromethyl)-4-(trifluoromethyl)pyridine

2-Bromo-5-(chloromethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B13672358
M. Wt: 274.46 g/mol
InChI Key: CXHOXLUNHWNXRH-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chloromethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 5-(chloromethyl)-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chloromethyl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be targets for nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(chloromethyl)-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the interactions of pyridine derivatives with biological targets, aiding in the design of bioactive molecules.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Bromo-5-(chloromethyl)-4-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of the bromine, chloromethyl, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Lacks the chloromethyl group but shares the bromine and trifluoromethyl substitutions.

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with chlorine instead of bromine.

    2-Bromo-4-(trifluoromethyl)pyridine: Similar but lacks the chloromethyl group.

Uniqueness

2-Bromo-5-(chloromethyl)-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, chloromethyl, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.

Properties

Molecular Formula

C7H4BrClF3N

Molecular Weight

274.46 g/mol

IUPAC Name

2-bromo-5-(chloromethyl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrClF3N/c8-6-1-5(7(10,11)12)4(2-9)3-13-6/h1,3H,2H2

InChI Key

CXHOXLUNHWNXRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)CCl)C(F)(F)F

Origin of Product

United States

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